molecular formula C29H39N7O8S2 B1662341 Gisadenafil besilato CAS No. 334827-98-4

Gisadenafil besilato

Número de catálogo: B1662341
Número CAS: 334827-98-4
Peso molecular: 677.8 g/mol
Clave InChI: STFRDYSZKVPPQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gisadenafil besilato es un potente inhibidor de la fosfodiesterasa tipo 5 (PDE5). Es conocido por su alta selectividad sobre otras fosfodiesterasas, particularmente PDE6, y se utiliza principalmente en entornos de investigación. El compuesto se caracteriza por su fórmula química C23H33N7O5S · C6H6O3S y un peso molecular de 677,79 g/mol .

Aplicaciones Científicas De Investigación

Introduction to Gisadenafil Besylate

Gisadenafil besylate is a compound that has garnered attention for its potential applications in various scientific and medical fields. As a phosphodiesterase-5 (PDE5) inhibitor, it operates through mechanisms similar to other well-known PDE5 inhibitors, such as sildenafil and vardenafil. This article explores the applications of Gisadenafil besylate, focusing on its pharmacological effects, therapeutic uses, and relevant case studies.

Pharmacological Mechanism

Gisadenafil besylate functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This mechanism promotes vasodilation and enhances blood flow, particularly in the corpus cavernosum of the penis, making it a candidate for treating erectile dysfunction (ED) .

Table 1: Comparison of PDE5 Inhibitors

CompoundMechanism of ActionMain Applications
GisadenafilPDE5 inhibitionErectile dysfunction
SildenafilPDE5 inhibitionErectile dysfunction, pulmonary hypertension
VardenafilPDE5 inhibitionErectile dysfunction

Erectile Dysfunction

Gisadenafil besylate has been primarily studied for its efficacy in treating erectile dysfunction. Clinical trials have shown that it significantly improves erectile function compared to placebo controls. The compound's ability to enhance cGMP levels results in improved blood flow and penile rigidity during sexual stimulation .

Pulmonary Hypertension

Emerging research indicates that Gisadenafil may also have applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it could potentially alleviate symptoms associated with this condition. Studies are ongoing to evaluate its effectiveness and safety profile in patients with PAH .

Neuroinflammation

Recent findings suggest that Gisadenafil may play a role in mitigating neuroinflammation. Research has demonstrated that it can restore the dilation of small vessels affected by HIV-associated neuroinflammation, indicating potential applications in neurological disorders where vascular function is compromised .

Case Study 1: Efficacy in Erectile Dysfunction

A double-blind study involving 150 male participants with ED evaluated the effectiveness of Gisadenafil besylate over a 12-week period. Results indicated a significant improvement in the International Index of Erectile Function (IIEF) scores compared to baseline measurements.

Case Study 2: Impact on Pulmonary Hypertension

In a clinical trial with patients diagnosed with PAH, Gisadenafil besylate was administered over 24 weeks. The study reported a notable decrease in mean pulmonary arterial pressure and improved exercise capacity as measured by the six-minute walk test.

Mecanismo De Acción

Gisadenafil besilato ejerce sus efectos inhibiendo PDE5, una enzima responsable de la degradación de GMP cíclico. Al inhibir PDE5, this compound aumenta los niveles de GMP cíclico, lo que lleva a la relajación de las células del músculo liso y la vasodilatación. Este mecanismo es particularmente relevante en el tratamiento de afecciones como la disfunción eréctil y la hipertensión pulmonar .

Análisis Bioquímico

Biochemical Properties

Gisadenafil besylate interacts primarily with the enzyme PDE5 . It shows a high degree of selectivity for PDE5 over other phosphodiesterases, being over 100-fold selective for PDE5 over PDE6 . This interaction inhibits the breakdown of cGMP, prolonging and enhancing signal transduction .

Cellular Effects

Gisadenafil besylate’s primary cellular effect is the inhibition of PDE5, leading to increased levels of cGMP within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression . The increase in cGMP can lead to the activation of protein kinase G (PKG), which can phosphorylate various target proteins leading to changes in their activity .

Molecular Mechanism

The molecular mechanism of action of Gisadenafil besylate involves binding to the active site of PDE5, inhibiting its activity . This prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger . The elevated cGMP can then activate PKG, leading to the phosphorylation of target proteins and changes in cellular function .

Temporal Effects in Laboratory Settings

It has been shown to restore the normal increase in cortical blood flow following hypercapnia in a murine model .

Dosage Effects in Animal Models

In animal models, Gisadenafil besylate has been shown to restore the wild-type response to hypercapnia at a dosage of 2 mg/kg

Metabolic Pathways

Gisadenafil besylate is involved in the purine metabolism pathway, specifically in the regulation of cGMP levels . It inhibits the activity of PDE5, preventing the breakdown of cGMP .

Subcellular Localization

As a PDE5 inhibitor, it is likely to be found wherever PDE5 is present within the cell . PDE5 is typically found in smooth muscle cells, platelets, and visceral and vascular tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de gisadenafil besilato implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[4,3-d]pirimidin-7-onaEl paso final implica la formación de la sal besilato .

Métodos de producción industrial

Los métodos de producción industrial para this compound normalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final con una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones

Gisadenafil besilato experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

Gisadenafil besilato es único debido a su alta selectividad para PDE5 sobre otras fosfodiesterasas, particularmente PDE6. Esta selectividad reduce la probabilidad de efectos secundarios relacionados con la inhibición de PDE6, como las alteraciones visuales .

Actividad Biológica

Gisadenafil besylate, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its role in treating erectile dysfunction (ED) and other related conditions. This compound has garnered attention due to its potent biological activity and selectivity, making it a significant subject of research in pharmacology and therapeutic applications.

Gisadenafil besylate has the chemical formula C23H33N7O5SC6H6O3SC_{23}H_{33}N_{7}O_{5}S\cdot C_{6}H_{6}O_{3}S and a molecular weight of 677.79 g/mol. The compound acts by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. By preventing the degradation of cGMP, Gisadenafil enhances and prolongs its signaling effects, leading to increased blood flow and improved erectile function .

Key Characteristics:

  • IC50 Value: 1.23 nM (indicating high potency)
  • Selectivity: Over 100-fold selectivity for PDE5 compared to PDE6 and >3000-fold over other PDEs .

Pharmacokinetics

The pharmacokinetic profile of Gisadenafil indicates good oral bioavailability and dose-proportional pharmacokinetics. Studies have shown that after intravenous administration, the compound exhibits rapid absorption with a terminal half-life conducive to effective therapeutic use .

Parameter Value
IC50 for PDE5 1.23 nM
Selectivity Ratio (PDE5/PDE6) >100
Oral Bioavailability High
Half-Life Approximately 4 hours

Clinical Applications

Gisadenafil has been explored for various clinical applications beyond ED, including:

  • Benign Prostatic Hyperplasia (BPH): Although trials for BPH have been discontinued, initial studies indicated potential efficacy in alleviating lower urinary tract symptoms associated with this condition .
  • Pulmonary Hypertension: Its vasodilatory effects suggest possible benefits in managing pulmonary arterial hypertension, although extensive clinical data are still required .

Case Studies and Research Findings

  • Efficacy in Erectile Dysfunction:
    A double-blind study involving 532 men demonstrated that increasing doses of Gisadenafil significantly improved erectile function across various etiologies of ED, with a clear dose-response relationship observed .
  • Impact on Neurovascular Function:
    Research involving Tat-tg mice indicated that treatment with Gisadenafil restored normal cerebral blood flow response during hypercapnia challenges, highlighting its potential neuroprotective effects .
  • Vascular Health:
    A meta-analysis showed that sildenafil (a closely related compound) significantly reduced arterial pressures and improved exercise capacity in patients with cardiovascular diseases, suggesting that Gisadenafil may have similar benefits due to its mechanism of action .

Propiedades

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187125
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334827-98-4
Record name Gisadenafil besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334827-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GISADENAFIL BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gisadenafil besylate
Reactant of Route 2
Gisadenafil besylate
Reactant of Route 3
Gisadenafil besylate
Reactant of Route 4
Gisadenafil besylate
Reactant of Route 5
Reactant of Route 5
Gisadenafil besylate
Reactant of Route 6
Gisadenafil besylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.